(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone
CAS No.: 346691-34-7
Cat. No.: VC10150415
Molecular Formula: C13H15ClN2O3
Molecular Weight: 282.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 346691-34-7 |
|---|---|
| Molecular Formula | C13H15ClN2O3 |
| Molecular Weight | 282.72 g/mol |
| IUPAC Name | (4-chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C13H15ClN2O3/c1-9-3-2-6-15(8-9)13(17)10-4-5-11(14)12(7-10)16(18)19/h4-5,7,9H,2-3,6,8H2,1H3 |
| Standard InChI Key | FWMDTGBFOQCZFU-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
(4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone is an organic compound characterized by its unique structural features, which include a chloro-substituted nitrophenyl group linked to a 3-methylpiperidine ring via a carbonyl group. This compound is of interest in various scientific research fields, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis
The synthesis of (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3-methylpiperidine. This reaction is often conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. For large-scale production, optimized synthetic routes using continuous flow reactors may be employed.
Biological Activities
Research on (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone has explored its potential biological activities, including antimicrobial and anticancer properties. The nitro group in the compound can undergo bioreduction in biological systems, forming reactive intermediates that may interact with cellular components and influence various biological pathways.
Applications and Future Directions
Given its structural uniqueness and potential biological activities, (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone may have applications in medicinal chemistry, particularly in the development of new drugs. Further research is needed to fully explore its therapeutic potential and to understand its interactions with biological targets.
Comparison with Similar Compounds
Similar compounds to (4-Chloro-3-nitrophenyl)-(3-methylpiperidin-1-yl)methanone include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (4-Methyl-3-nitrophenyl)(3-methylpiperidin-1-yl)methanone | Similar nitrophenyl and piperidine structure | Contains methyl instead of chloro substitution |
| (4-Methyl-3-aminophenyl)(3-methylpiperidin-1-yl)methanone | Similar structure but with an amino group | Potentially different biological activity due to amino group |
| (4-Methyl-3-nitrophenyl)(4-ethylpiperidin-1-yl)methanone | Similar structure but with an ethyl group on piperidine | Variation in side chain may affect solubility and activity |
These comparisons highlight the importance of specific functional groups in determining the chemical reactivity and biological properties of these compounds.
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